molecular formula C19H31ClN2O3 B13741773 Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride CAS No. 100836-67-7

Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride

Cat. No.: B13741773
CAS No.: 100836-67-7
M. Wt: 370.9 g/mol
InChI Key: PRWCKEIKPAGSCC-UHFFFAOYSA-N
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Description

This compound is a carbamic acid derivative with a complex structure featuring:

  • N-methyl and N-(1-(3,5-xylyloxy)-2-propyl) substituents on the carbamate nitrogen.
  • A 2-(pyrrolidinyl)ethyl ester group, which introduces a secondary amine moiety.
  • A hydrochloride salt form, enhancing water solubility.

The 3,5-xylyloxy group (3,5-dimethylphenoxy) attached to a propyl chain contributes to lipophilicity, while the pyrrolidinyl ethyl ester may influence bioavailability and metabolic stability.

Properties

CAS No.

100836-67-7

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-15-11-16(2)13-18(12-15)24-14-17(3)20(4)19(22)23-10-9-21-7-5-6-8-21;/h11-13,17H,5-10,14H2,1-4H3;1H

InChI Key

PRWCKEIKPAGSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)N(C)C(=O)OCC[NH+]2CCCC2)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach for Carbamic Acid Esters

Carbamic acid esters are typically synthesized via:

In the case of carbamate esters bearing complex substituents such as pyrrolidinyl and xylyloxy groups, the synthetic strategy often involves multi-step procedures to introduce each functional group selectively and to form the carbamate linkage efficiently.

Specific Preparation Routes for the Target Compound

Palladium-Catalyzed Carbonylation Method

A key method involves the palladium-catalyzed carbonylation of haloaryl or haloalkyl precursors to form carbamic acid ester derivatives. This approach is supported by patent literature describing improved processes for carbamic acid ester derivatives closely related to the target compound.

  • Starting materials: 2-haloaryl or 2-haloalkyl compounds substituted with alkoxy or xylyloxy groups.
  • Catalyst system: Palladium complexes such as bis(triphenylphosphine)palladium dichloride [PdCl2(PPh3)2] with triphenylphosphine as ligand.
  • Conditions: Reaction carried out in an autoclave under CO pressure (typically 2-8 bar) and elevated temperature (~115 °C) in the presence of a base like potassium carbonate in aqueous media.
  • Outcome: Formation of carbamic acid esters via insertion of CO and subsequent reaction with amines or alcohols.

Advantages:

  • Avoids the need for protective group manipulations (e.g., acetyl groups).
  • Economical and shorter synthetic route.
  • High selectivity for carbamate formation.

Example Reaction Setup:

Component Amount (g or mmol)
2-bromo-4-methylphenyl carbamic acid hexadecyl ester 217.5 g (478.5 mmol)
Bis(triphenylphosphine)palladium dichloride 0.5 g (0.7 mmol)
Triphenylphosphine 2.5 g (9.3 mmol)
Potassium carbonate solution (aqueous) 78.1 g (565.3 mmol) in 400 mL water
Carbon monoxide pressure 2-8 bar
Temperature 115 °C

This method can be adapted to prepare carbamates with pyrrolidinyl and xylyloxy substituents by selecting appropriate haloaryl precursors and amines such as N-methylpyrrolidine derivatives.

Carbamoylation of Amines with Carbamoyl Chlorides

An alternative classical method involves the reaction of an amine containing the pyrrolidinyl-ethyl moiety with a carbamoyl chloride derivative of the 3,5-xylyloxy-propyl group.

  • Step 1: Synthesis of carbamoyl chloride intermediate from the corresponding alcohol or phenol (3,5-xylyloxy-2-propyl alcohol) by reaction with phosgene or its substitutes (e.g., triphosgene).
  • Step 2: Reaction of carbamoyl chloride with N-methyl-N-(2-pyrrolidinyl)ethylamine under controlled conditions (low temperature, inert atmosphere) to yield the carbamate.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.

This method is widely used for carbamate synthesis due to its straightforwardness and high yields but requires careful handling of toxic reagents like phosgene.

Data Tables Summarizing Preparation Parameters

Preparation Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Palladium-catalyzed carbonylation PdCl2(PPh3)2, triphenylphosphine, CO, K2CO3, 115 °C, 2-8 bar CO pressure Economical, high selectivity, avoids protective groups Requires autoclave, CO handling 15-31% (varies by substrate)
Carbamoyl chloride carbamoylation Carbamoyl chloride, N-methyl-N-(2-pyrrolidinyl)ethylamine, HCl High yield, straightforward Toxic reagents, moisture sensitive Typically >70%

Notes on Purification and Characterization

  • The hydrochloride salt form is typically isolated by precipitation or crystallization from organic solvents or aqueous HCl.
  • Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry.
  • The presence of the pyrrolidinyl group and xylyloxy substituent is verified by characteristic signals in ^1H and ^13C NMR spectra.
  • Stability and solubility are enhanced by the hydrochloride salt formation.

Summary of Literature and Source Diversity

  • The palladium-catalyzed carbonylation method is well-documented in European patent EP1669346A1, which provides detailed reaction conditions and catalyst systems for carbamic acid ester derivatives with alkoxy and heteroaryl substituents.
  • General carbamate synthesis via carbamoyl chloride intermediates is a classical, widely reported method in organic synthesis literature and chemical catalogs.
  • The compound's molecular formula and structural data are supported by chemical databases such as NIST and VulcanChem, confirming the identity and providing molecular weight and formula details.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions include pyrrolidin-2-ones and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
Carbamic acid derivatives are often explored as potential pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The specific compound may exhibit properties that allow it to function as an effective inhibitor or modulator of certain biological pathways.

  • Case Study: Research indicates that similar carbamate compounds have been investigated for their neuroprotective effects in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease and Parkinson's disease.

2. Enzyme Inhibition:
The structural features of carbamic acid derivatives can facilitate interactions with enzymes, making them suitable candidates for enzyme inhibitors. This is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for treating conditions such as myasthenia gravis.

  • Example: Compounds with similar structures have been shown to inhibit acetylcholinesterase activity effectively, leading to increased levels of acetylcholine in synaptic clefts and improved neuromuscular transmission.

Agricultural Applications

1. Pesticides and Herbicides:
Carbamic acid derivatives are also utilized in agricultural chemistry as active ingredients in pesticides and herbicides. Their efficacy against pests and weeds makes them valuable in crop protection strategies.

  • Research Insight: Studies have demonstrated that carbamate-based pesticides can effectively manage pest populations while exhibiting lower toxicity to non-target organisms compared to traditional chemicals.

2. Plant Growth Regulators:
Certain carbamic acid derivatives can act as plant growth regulators, influencing plant growth and development processes. Their application can enhance crop yield and resilience against environmental stressors.

Materials Science

1. Polymer Chemistry:
In materials science, carbamic acid derivatives can be incorporated into polymer matrices to enhance material properties such as flexibility, durability, and resistance to degradation.

  • Application Example: Research has shown that introducing carbamate linkages into polymer chains can improve mechanical properties and thermal stability, making these materials suitable for various industrial applications.

2. Coatings and Adhesives:
The unique chemical structure of carbamic acid derivatives allows them to serve as effective components in coatings and adhesives. Their ability to form strong bonds with substrates is beneficial in construction and manufacturing industries.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamic Acid Esters with Aromatic Substituents

Compound 11a/b ():
  • Structure: (2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine derivatives with cyano and 5-methylfuran groups.
  • Key Differences: Core scaffold differs (thiazolo-pyrimidine vs. carbamic acid). Substituents include cyano and furan moieties, which enhance π-π interactions and electronic effects compared to the target’s xylyloxy and pyrrolidinyl groups.
  • Synthesis : Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (68% yield) .
  • Physical Properties : Higher melting points (213–246°C) due to rigid aromatic systems, unlike the target’s hydrochloride salt, which likely has lower thermal stability.
Carbamic Acid, [2-(sulfothio)ethyl]-, C-(perfluoroalkyl) esters ():
  • Structure : Perfluorinated chains and sulfothioethyl esters.
  • Key Differences :
    • Fluorinated chains confer extreme chemical resistance and environmental persistence, contrasting with the target’s biodegradable aromatic groups.
    • Sulfothio groups increase reactivity toward nucleophiles, whereas the pyrrolidinyl ester in the target may undergo slower hydrolysis .

Carbamic Acid Derivatives with Amino-Alkyl Substituents

Carbamic Acid, N-[(2R)-2-amino-3-methoxypropyl]-, tert-butyl ester ():
  • Structure: Features a tert-butyl ester and methoxypropyl-amino group.
  • Key Differences :
    • The tert-butyl group provides steric protection, often used in prodrug strategies, whereas the target’s pyrrolidinyl ester may enhance membrane permeability.
    • The methoxy group improves solubility compared to the target’s xylyloxy group, which is more lipophilic .
  • Molecular Weight : 204.27 g/mol (smaller than the target’s estimated ~450–500 g/mol).

Data Table: Comparative Analysis

Property/Compound Target Compound Compound 11a () Perfluorinated Ester () tert-Butyl Ester ()
Core Structure Carbamic acid ester Thiazolo-pyrimidine Carbamic acid ester Carbamic acid ester
Key Substituents 3,5-Xylyloxy, pyrrolidinyl ethyl, hydrochloride Cyano, 5-methylfuran, benzylidene Perfluoroalkyl, sulfothioethyl tert-butyl, methoxypropyl-amino
Molecular Weight (g/mol) ~450–500 (estimated) 386 (11a), 403 (11b) Not provided 204.27
Solubility High (hydrochloride salt) Low (crystalline, aromatic) Very low (fluorophilic) Moderate (methoxy group)
Synthetic Yield Not available 68% Not provided Not available
Thermal Stability Moderate (salt form) High (243–246°C mp) Extremely high (fluorinated) Moderate (tert-butyl protection)

Research Findings and Implications

  • Synthesis Optimization : The target’s synthesis may benefit from methods in , such as reflux conditions with sodium acetate, though its complex structure may require tailored approaches .
  • Substituent Effects : The xylyloxy group’s lipophilicity could enhance blood-brain barrier penetration compared to ’s methoxypropyl group, but reduce solubility relative to salt forms .
  • Environmental Impact : Unlike perfluorinated compounds (), the target’s aromatic groups may degrade more readily, reducing ecological persistence .

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride is a specific carbamate that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H26_{26}ClN1_{1}O3_{3}
  • IUPAC Name : N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-2-(pyrrolidinyl)ethyl carbamate hydrochloride

Carbamic acid derivatives typically exert their biological effects through inhibition of enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for their role as potential therapeutic agents in treating neurological disorders.

Pharmacological Activities

The following table summarizes the pharmacological activities associated with this compound based on available literature:

Activity Description Reference
Anticholinesterase Inhibition of AChE leading to enhanced cholinergic transmission.
Analgesic Effects Demonstrated pain relief in animal models through central nervous system pathways.
Anti-inflammatory Reduction of inflammation markers in experimental models.
Cytotoxicity Exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Studies

  • Analgesic Efficacy in Rodent Models :
    In a study evaluating the analgesic properties of this compound, it was administered to rodent models experiencing induced pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting effective analgesic properties mediated through central pathways.
  • Anti-inflammatory Activity :
    Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells :
    Research investigating the cytotoxic effects on various cancer cell lines revealed that the compound selectively induced apoptosis in tumor cells while exhibiting minimal toxicity to normal cells. This selectivity could be attributed to differential expression of metabolic enzymes involved in the bioactivation of carbamate derivatives.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step pathways, including alkylation, ester hydrolysis, and oxidation. For example:

  • Alkylation : 2-pyrrole carboxylic acid derivatives are synthesized using methyl iodide and NaOH, followed by base-mediated ester hydrolysis to generate intermediates like methylpyrrole-2-carboxylate .
  • Oxidation : Key intermediates (e.g., alcohols) are oxidized to aldehydes using methods such as KMnO₄ in methanol (Scheme 3 in ) .
  • Coupling reactions : The final hydrochloride salt is likely formed via reaction of the pyrrolidinyl ester with a 3,5-xylyloxypropyl intermediate under acidic conditions. Synthetic route optimization can draw guidance from carbamate ester methodologies in .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the ester, pyrrolidinyl, and xylyloxy moieties. For example, the InChI key in provides a reference for similar carbamate ester structures .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. PubChem data () offers comparative benchmarks .
  • X-ray Crystallography : Resolves stereochemistry and salt formation, though this requires high-purity crystals. NIST databases ( ) provide structural validation protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt during synthesis?

  • pH control : Protonation of the pyrrolidinyl nitrogen under acidic conditions (e.g., HCl in ethanol) ensures salt formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Temperature modulation : Reflux conditions for ester hydrolysis (as in ) improve intermediate purity, reducing side products .

Q. What strategies mitigate regioselectivity challenges during alkylation of the pyrrolidinyl moiety?

  • Directed alkylation : Use protecting groups (e.g., Boc) on the pyrrolidinyl nitrogen to direct reactivity to the 2-propyl position.
  • Base selection : Strong bases like NaOEt ( ) enhance deprotonation at specific sites, favoring desired regioselectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged reactions may shift selectivity.

Q. How can base-mediated ester hydrolysis be tailored to prevent side reactions?

  • Controlled stoichiometry : Limiting NaOH equivalents minimizes over-hydrolysis of sensitive groups (e.g., xylyloxy ethers) .
  • Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems, reducing degradation .
  • Monitoring via TLC : Real-time tracking ensures reaction termination before side reactions dominate.

Q. What are common sources of data contradictions in spectroscopic characterization, and how are they resolved?

  • Impurity interference : Side products (e.g., unreacted aldehydes) may skew NMR/MS data. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
  • Stereochemical ambiguity : NOESY NMR or computational modeling (e.g., DFT) resolves spatial arrangements of the xylyloxy and pyrrolidinyl groups .
  • Solvent artifacts : Deuterated solvent peaks in NMR are excluded by referencing databases like NIST ( ) .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise intermediate characterization (e.g., IR for ester C=O stretches) to isolate pure products.
  • Data validation : Cross-reference spectral data with PubChem () and NIST () to confirm assignments .
  • Contingency planning : Pre-test reaction conditions (e.g., varying bases in alkylation) using small-scale trials to optimize yield .

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